

# Application Notes and Protocols: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data of Cucumegastigmane I

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## Compound of Interest

Compound Name: Cucumegastigmane I

Cat. No.: B15596251

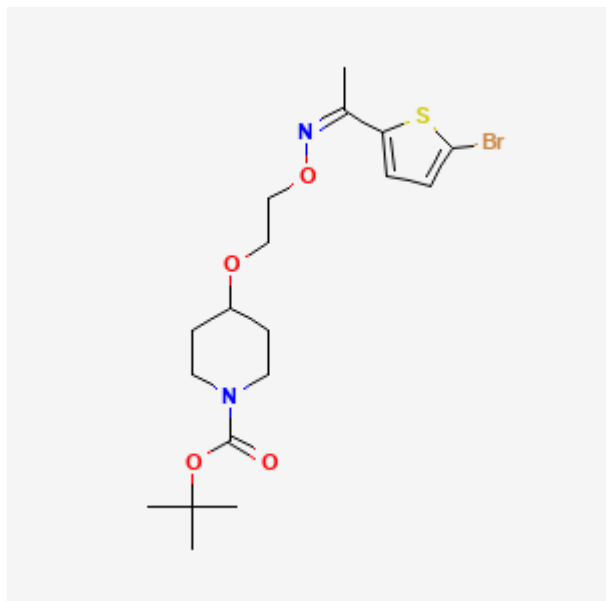
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This document provides detailed  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **Cucumegastigmane I**, a megastigmane isolated from the leaves of *Cucumis sativus*. The information herein is intended to serve as a reference for the identification and characterization of this compound in natural product research and drug discovery.

## Chemical Structure

Compound: **Cucumegastigmane I** Molecular Formula:  $\text{C}_{13}\text{H}_{20}\text{O}_4$  CAS Number: 929881-46-9[1]



**Figure 1.** Chemical Structure of **Cucumegastigmane I**.

## Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data were obtained from the publication "Two New Megastigmanes from the Leaves of Cucumis sativus" by Kai et al. (2007) in Chemical & Pharmaceutical Bulletin. The spectra were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ).

**Table 1:  $^1\text{H}$  NMR Spectral Data of Cucumegastigmane I (in  $\text{CD}_3\text{OD}$ )**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
2	5.88	s	
4	2.22	d	16.8
2.59	d	16.8	
7	5.79	dd	15.6, 6.4
8	5.67	dd	15.6, 8.4
9	4.29	m	
10	1.22	d	6.4
11	0.99	s	
12	1.05	s	
13	1.87	s	

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of Cucumegastigmane I (in  $\text{CD}_3\text{OD}$ )**

Position	Chemical Shift ( $\delta$ ) ppm	Carbon Type
1	79.4	C
2	127.8	CH
3	164.8	C
4	50.0	CH <sub>2</sub>
5	199.9	C=O
6	41.9	C
7	130.1	CH
8	136.2	CH
9	69.3	CH
10	23.5	CH <sub>3</sub>
11	23.6	CH <sub>3</sub>
12	24.6	CH <sub>3</sub>
13	19.4	CH <sub>3</sub>

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for natural products like **Cucumegastigmane I**, based on standard practices in phytochemical analysis.

### Sample Preparation

- Isolation: **Cucumegastigmane I** is isolated from the leaves of *Cucumis sativus* using chromatographic techniques as detailed in the original publication.
- Sample for NMR: A pure sample of **Cucumegastigmane I** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD<sub>3</sub>OD).
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts ( $\delta$  = 0.00 ppm).

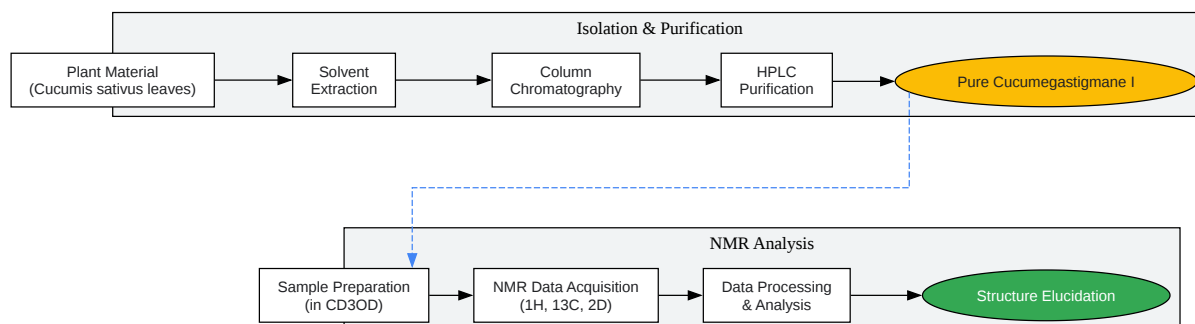
- Transfer: The solution is transferred to a 5 mm NMR tube.

## NMR Data Acquisition

- Spectrometer:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Parameters (Example):
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: Typically 0-12 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR Parameters (Example):
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: Typically 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the lower natural abundance of  $^{13}\text{C}$ .
- 2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and NMR analysis of **Cucumegastigmane I**.



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Workflow for Isolation and NMR Analysis.

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## References

- 1. researchgate.net [researchgate.net]
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